1-Methoxy-4-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-4-3-5-8-9(7)10-6-11(8)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJZDSAIMHDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxy 4 Methyl 1h Benzo D Imidazole and Its Derivatives
Classical Approaches in Benzimidazole (B57391) Synthesis
The foundational methods for constructing the benzimidazole core have been established for over a century and typically involve the condensation of an o-phenylenediamine precursor with a one-carbon synthon. These methods are robust and have been adapted for the synthesis of a vast array of derivatives.
Cyclization Reactions of ortho-Phenylenediamine Derivatives
The most traditional and widely employed method for benzimidazole synthesis is the reaction of an ortho-phenylenediamine with a suitable electrophile. In the context of preparing a precursor for 1-Methoxy-4-methyl-1H-benzo[d]imidazole, the starting material would be 3-methyl-1,2-benzenediamine.
The general reaction involves the condensation of the diamine with a carboxylic acid or its derivative, which provides the C2-substituent of the benzimidazole ring. For instance, the reaction with formic acid would yield 4-methyl-1H-benzo[d]imidazole. This reaction is typically carried out under acidic conditions and often requires heating. The mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to afford the benzimidazole ring system.
A variety of condensing agents and catalysts have been developed to improve the efficiency of this reaction, including strong mineral acids like hydrochloric acid, and dehydrating agents. The choice of reagents and conditions can be tailored based on the specific substrates and desired outcome.
Condensation Reactions with Aldehydes and Carboxylic Acids
An alternative and highly versatile classical approach involves the condensation of o-phenylenediamines with aldehydes. This method is particularly useful for the synthesis of 2-substituted benzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.
Various oxidizing agents can be employed to facilitate the cyclization step. The reaction conditions can be optimized by selecting the appropriate solvent and catalyst to achieve high yields. The versatility of this method lies in the wide availability of aldehydes, allowing for the introduction of diverse substituents at the C2-position of the benzimidazole core.
Similarly, direct condensation with carboxylic acids, as mentioned previously, is a fundamental method. The reaction conditions for this transformation can vary significantly, from heating in high-boiling solvents to the use of microwave irradiation to accelerate the reaction.
| Reactant 1 | Reactant 2 | Conditions | Product |
| o-Phenylenediamine | Carboxylic Acid | Acid catalyst, Heat | 2-Substituted Benzimidazole |
| o-Phenylenediamine | Aldehyde | Oxidizing agent | 2-Substituted Benzimidazole |
Targeted Synthesis of this compound
The synthesis of the specific target compound, this compound, requires methods that allow for the introduction of a methoxy (B1213986) group at the N1-position of the benzimidazole ring. This can be achieved either by post-synthetic modification of a pre-formed benzimidazole or by a cyclization strategy that incorporates the N-methoxy group during ring formation.
Nitro-Reductive Cyclization Pathways
A powerful strategy for the synthesis of substituted benzimidazoles involves the reductive cyclization of o-nitroaniline derivatives. For the synthesis of this compound, a plausible precursor would be an N-methoxy-3-methyl-2-nitroaniline derivative.
The general approach involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable one-carbon component that is already attached to the other nitrogen or is introduced in the reaction mixture. A variety of reducing agents can be employed, from classical reagents like tin(II) chloride or sodium dithionite to catalytic hydrogenation.
One potential pathway could involve the reaction of a suitable N-methoxy-o-nitroaniline with an aldehyde. The nitro group is reduced in situ, and the resulting diamine derivative then cyclizes to form the benzimidazole ring. This one-pot procedure offers an efficient route to N-substituted benzimidazoles.
| Starting Material | Reagents | Key Transformation |
| N-Methoxy-3-methyl-2-nitroaniline derivative | Reducing agent, One-carbon source | Reductive cyclization |
| 2-Nitro-N-(alkoxy)aniline | Base, Alkyl halide | Cyclization-alkylation |
While direct synthesis of N-alkoxybenzimidazoles from 2-nitroanilines has been reported, a potential drawback can be the formation of N-alkylated aniline byproducts nih.gov.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for the synthesis of this compound is not explicitly documented in readily available literature, the principles of MCRs can be applied to devise a potential synthetic route.
A hypothetical MCR could involve the reaction of 3-methyl-1,2-benzenediamine, an aldehyde, and a methoxylating agent in a one-pot reaction. The reaction would proceed through a series of intermediates, culminating in the formation of the target N-methoxybenzimidazole. The efficiency of such a reaction would depend on the careful selection of reactants and reaction conditions to favor the desired reaction pathway. Isocyanide-based MCRs, for example, are known for their ability to generate a wide range of heterocyclic compounds.
Advanced Synthetic Techniques and Optimization
The synthesis of benzimidazole derivatives has been significantly advanced by the development of modern synthetic techniques that offer improved yields, shorter reaction times, and more environmentally friendly conditions compared to classical methods.
For the N-alkylation of benzimidazoles, which is a key step in the synthesis of the target molecule if a post-synthetic modification approach is chosen, various advanced catalytic systems have been developed. These include the use of transition metal catalysts, such as ruthenium complexes, for the N-alkylation of amines with alcohols under mild conditions nih.gov. Phase-transfer catalysis is another effective method for N-alkylation, often employing quaternary ammonium salts to facilitate the reaction between the benzimidazole and an alkylating agent in a biphasic system google.com.
Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the synthesis of benzimidazoles. Microwave irradiation can dramatically reduce reaction times and improve yields in condensation reactions of o-phenylenediamines with carboxylic acids or aldehydes.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves a systematic study of parameters such as solvent, temperature, catalyst loading, and reaction time. For N-alkylation reactions, the choice of base is also critical, as it can influence the regioselectivity of the reaction in unsymmetrical benzimidazoles.
| Technique | Advantage | Application in Benzimidazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, Improved yields | Condensation and cyclization reactions |
| Transition Metal Catalysis | High efficiency, Mild conditions | N-alkylation reactions |
| Phase-Transfer Catalysis | Improved reactivity, Biphasic systems | N-alkylation reactions |
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. For the synthesis of benzimidazole derivatives, electrochemical approaches can facilitate intramolecular C-H amination without the need for transition metals or chemical oxidants.
An electrochemical dehydrogenative amination process has been developed for the synthesis of 1,2-disubstituted benzimidazoles. acs.orgnih.gov This method involves the intramolecular amination of C(sp³)–H bonds. Under undivided electrolytic conditions, various benzimidazole derivatives can be synthesized with good functional group tolerance. acs.org This electrosynthesis method provides a novel route to obtaining compounds like this compound by designing appropriate precursors that can undergo intramolecular cyclization. The process is valued for its mild reaction conditions and for avoiding the use of heavy metal catalysts and stoichiometric oxidants. acs.orgnih.gov
Table 1: Examples of Electrochemically Synthesized Benzimidazole Derivatives
| Compound | Starting Material | Yield (%) |
|---|---|---|
| 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole | N¹-(4-Methylbenzyl)-N²-(4-methylbenzylidene)benzene-1,2-diamine | 67% acs.org |
| 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | N¹-(4-Methoxybenzyl)-N²-(4-methoxybenzylidene)benzene-1,2-diamine | 77% acs.org |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | N¹-(4-Chlorobenzyl)-N²-(4-chlorobenzylidene)benzene-1,2-diamine | 61% acs.org |
| 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole | N¹-(4-Fluorobenzyl)-N²-(4-fluorobenzylidene)benzene-1,2-diamine | 70% acs.org |
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Annulation reactions, in particular, are powerful for constructing cyclic structures like the benzimidazole core.
One strategy involves a palladium-catalyzed C-H bond activation for the regioselective synthesis of 2-aryl-benzimidazoles. nih.gov This method proceeds via an oxidative C-H activation of an ortho-directed 2-aryl-benzimidazole to couple with various iodobenzene analogs, resulting in high yields. nih.gov Another approach is a cascade palladium-catalyzed process involving C-N bond-forming reactions. This method allows for the direct construction of benzimidazoles from a 2-chloroaryl sulfonate substrate and two different nitrogen-based nucleophiles, providing modular access to a wide range of functionalized benzimidazoles with predictable regiocontrol. nih.gov
Furthermore, an efficient synthesis of fused azapolycycles based on benzimidazole scaffolds has been developed through a palladium-catalyzed intermolecular C-H annulation. acs.org This sequence involves the nucleophilic addition of benzimidazoles to alkynyl bromides, followed by a palladium-catalyzed annulation with internal alkynes to afford fluorescent (benz)imidazole-fused pyridines. acs.org These methods could be adapted for the synthesis of derivatives of this compound by starting with the appropriately substituted o-phenylenediamine precursor.
Click Chemistry Applications in Benzimidazole Functionalization
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.
This methodology is highly applicable for the functionalization of the benzimidazole scaffold. acs.orgnih.govnih.gov For instance, a this compound core could be equipped with either an azide or a terminal alkyne functionality. This "click-ready" benzimidazole can then be easily conjugated with a wide array of molecules, such as peptides, carbohydrates, or synthetic polymers, that bear the complementary reactive group. nih.govnih.gov This approach is particularly valuable for creating complex molecular architectures and for applications in drug discovery and materials science, where the triazole ring acts as a stable and biocompatible linker. acs.org The efficiency and orthogonality of click chemistry allow for the late-stage functionalization of benzimidazole derivatives, providing rapid access to libraries of compounds for screening purposes. nih.gov
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of a lead compound is a critical step in medicinal chemistry to explore its structure-activity relationships (SAR), aiming to optimize its biological activity, selectivity, and pharmacokinetic properties.
Introduction of Halogenated Substituents
The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in drug design. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions through halogen bonding.
In the context of benzimidazoles, halogenated substituents can be introduced at various positions on the benzene (B151609) ring or on appended functional groups. For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives has been synthesized. mdpi.com This was achieved by reacting a benzimidazole-containing hydrazide with various halogen-substituted benzaldehydes. mdpi.com Applying this logic to this compound, halogen atoms could be introduced onto the benzimidazole core itself or on aryl substituents attached at the N-1 or C-2 positions to probe their effect on biological activity.
Table 2: Examples of Halogenated Benzimidazole Derivatives
| Compound Name | Halogen Substituent | Position of Halogen |
|---|---|---|
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(2-chlorobenzylidene)benzohydrazide | Chloro | ortho-position of benzylidene ring mdpi.com |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-chlorobenzylidene)benzohydrazide | Chloro | para-position of benzylidene ring mdpi.com |
| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | Bromo, Chloro | 5,6-positions of benzimidazole; 2-position of benzimidazole nih.gov |
Note: The table provides examples of how halogenation has been applied to the broader benzimidazole scaffold.
Alkyl and Aryl Group Modifications
Modifying or introducing alkyl and aryl groups can significantly impact a compound's steric profile, electronic properties, and solubility. These changes can lead to improved target engagement and pharmacokinetic profiles.
For benzimidazoles, alkyl and aryl groups are commonly introduced at the C-2 position. This can be achieved through the condensation of o-phenylenediamines with various aldehydes or carboxylic acids. researchgate.net For instance, methods using gold nanoparticles on a titanium dioxide support (Au/TiO2) have been shown to be effective for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from the reaction of o-phenylenediamine and respective aldehydes at ambient temperatures. researchgate.net Additionally, direct C-H alkylation of the benzimidazole core can be achieved using Grignard reagents in the presence of a nickel catalyst, allowing for the introduction of a range of primary and secondary alkyl groups. researchgate.net These strategies could be employed to synthesize a library of this compound derivatives with diverse alkyl and aryl substituents at the C-2 position.
N-Substitution and C-Substitution Variations
Variations at the nitrogen and carbon atoms of the benzimidazole ring are crucial for fine-tuning the molecule's properties. N-1 substitution is a particularly common modification in many clinically used benzimidazole drugs. eurekaselect.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole |
| 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
| 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(2-chlorobenzylidene)benzohydrazide |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-chlorobenzylidene)benzohydrazide |
Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 4 Methyl 1h Benzo D Imidazole
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of chemical compounds. Each technique provides unique information about the molecular framework, functional groups, and electronic environment of the molecule.
Infrared and Raman Vibrational Spectroscopy Analyses
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule. The vibrational frequencies for 1-Methoxy-4-methyl-1H-benzo[d]imidazole can be predicted based on characteristic values for the benzimidazole (B57391) core and its substituents.
Key expected vibrational bands would include:
N-H Stretching: For related benzimidazole compounds, a broad absorption band is typically observed in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibration of the imidazole (B134444) ring. beilstein-journals.org
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methoxy (B1213986) groups would be observed in the 2850-3000 cm⁻¹ range. rsc.orgnih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system typically occur in the 1450-1620 cm⁻¹ region. rsc.org These bands are characteristic of the benzimidazole heterocyclic structure.
C-O Stretching: The C-O ether linkage of the methoxy group is expected to produce a strong, characteristic band in the range of 1200-1275 cm⁻¹ (asymmetric stretching) and a weaker band near 1000-1050 cm⁻¹ (symmetric stretching).
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzene (B151609) and imidazole rings contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the compound. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign these vibrational modes accurately. nih.gov
Table 1: Predicted Infrared (IR) and Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| N-H (Imidazole) | 3100-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=N / C=C (Ring) | 1450-1620 | Stretching |
| C-O (Ether) | 1200-1275 | Asymmetric Stretching |
| C-O (Ether) | 1000-1050 | Symmetric Stretching |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the following proton signals are expected:
Aromatic Protons: The protons on the benzene ring portion of the molecule would appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. beilstein-journals.orgrsc.org The exact chemical shifts and splitting patterns would depend on the substitution pattern.
Imidazole Proton: The C2-H proton of the imidazole ring is expected to appear as a singlet at a downfield chemical shift, often above δ 8.0 ppm. beilstein-journals.org
Methoxy Protons: The three protons of the methoxy (-OCH₃) group would give rise to a sharp singlet, typically in the range of δ 3.8 to 4.0 ppm. researchgate.net
Methyl Protons: The three protons of the methyl (-CH₃) group attached to the benzene ring would also appear as a singlet, generally at a more upfield position, around δ 2.4 to 2.6 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Aromatic and Heterocyclic Carbons: The carbons of the benzimidazole ring system would resonate in the δ 110-155 ppm range. rsc.orgmdpi.comarabjchem.org The C2 carbon, being situated between two nitrogen atoms, is typically the most downfield of the ring carbons. mdpi.com
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift in the δ 55-60 ppm range. nih.gov
Methyl Carbon: The aliphatic carbon of the methyl group would appear at the most upfield region of the spectrum, typically between δ 15 and 25 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.0 | 110 - 145 |
| Imidazole C2-H | > 8.0 | > 145 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Methyl (-CH₃) | 2.4 - 2.6 | 15 - 25 |
Ultraviolet-Visible Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzimidazole ring system contains conjugated π-systems, which give rise to characteristic UV absorptions. Imidazole itself exhibits absorption peaks corresponding to π → π* and n → π* electronic transitions. researchgate.net
For benzimidazole derivatives, these absorptions are shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation with the fused benzene ring. researchgate.net The presence of substituents like methoxy and methyl groups, which are electron-donating, can further influence the absorption maxima. For a related complex benzimidazole, an absorption maximum (λ_max) has been observed at 326 nm. mdpi.com It is expected that this compound would show strong absorption bands in the UV region between 250 and 350 nm, corresponding primarily to π → π* transitions within the aromatic and heterocyclic system.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the confirmation of the molecular formula.
For this compound (C₉H₁₀N₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its monoisotopic mass. The fragmentation pattern in the mass spectrum provides structural information. Based on the fragmentation of related imidazole and benzimidazole structures, key fragmentation pathways could include: researchgate.net
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in an [M-30]⁺ peak.
Cleavage of the imidazole ring, often involving the loss of HCN, a characteristic fragmentation for imidazole-containing compounds. researchgate.net
Complex fragmentation patterns have been observed for some benzimidazole derivatives, indicating that unique rearrangements can be diagnostic for their identity. researchgate.netnih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Conformation and Crystal Packing
While a specific crystal structure for this compound is not available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.
Molecular Conformation: The benzimidazole ring system is expected to be largely planar. The methoxy and methyl substituents would lie on the periphery of this planar core. In related structures, the dihedral angle (the angle between two planes) between the benzimidazole ring and other attached ring systems is a key conformational feature. researchgate.netiucr.org
Crystal Packing: The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For benzimidazole derivatives, two key interactions are commonly observed:
Hydrogen Bonding: A prominent interaction in many benzimidazole crystals is intermolecular N—H⋯N hydrogen bonding, where the N-H of the imidazole ring on one molecule donates a hydrogen bond to a nitrogen atom on an adjacent molecule. This interaction frequently leads to the formation of infinite chains or dimeric motifs. researchgate.net
π–π Stacking: The planar, aromatic nature of the benzimidazole core facilitates π–π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, play a significant role in stabilizing the crystal packing, with typical centroid-centroid distances of around 3.5 Å. nih.gov
Theoretical and Computational Investigations of 1 Methoxy 4 Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For benzimidazole (B57391) derivatives, these methods are used to predict geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prevalent computational method used to investigate the electronic structure of molecules. For analogous benzimidazole compounds, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter used to describe the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
Furthermore, DFT is utilized to generate Molecular Electrostatic Potential (MEP) maps. nih.govorientjchem.org These maps are valuable for visualizing the charge distribution and predicting sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com While studies on various substituted benzimidazoles exist, specific DFT data for 1-Methoxy-4-methyl-1H-benzo[d]imidazole, including its HOMO-LUMO energies and MEP map, were not found.
Hartree-Fock Methods for Ground State Properties
The Hartree-Fock (HF) method is an ab initio calculation used to determine the ground-state wave function and energy of a quantum many-body system. In computational studies of related benzimidazole derivatives, such as 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, HF calculations have been utilized alongside DFT methods to investigate optimized geometry and vibrational frequencies. nih.govresearchgate.net These studies compare the results from different levels of theory to provide a comprehensive understanding of the molecule's properties. nih.govresearchgate.net However, no publications detailing Hartree-Fock calculations specifically for the ground state properties of this compound were identified.
Prediction of Reactivity Descriptors (Local and Global)
Local reactivity descriptors, often derived from methods like Fukui function analysis, are used to identify the most reactive sites within a molecule for specific types of reactions. nih.gov Such computational analyses have been performed for a range of benzimidazole derivatives to understand their reactivity profiles, but specific local and global reactivity descriptor data for this compound is not available in the reviewed literature. researchgate.netnih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful in silico tools used in medicinal chemistry to predict how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or enzyme.
Ligand-Protein Interaction Predictions
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ctppc.orgacs.org For many benzimidazole derivatives, these studies are crucial in drug discovery to identify potential biological targets and understand structure-activity relationships. researchgate.netnih.gov The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. acs.orgnih.gov While numerous docking studies have been published for benzimidazoles targeting proteins like beta-tubulins or various kinases, no studies predicting the specific ligand-protein interactions of this compound could be located. nih.govresearchgate.net
Elucidation of Binding Affinities and Modes
Following the prediction of interaction poses, docking software calculates a binding affinity or scoring function, usually expressed in kcal/mol. nih.gov This score provides an estimate of the strength of the ligand-receptor interaction, with lower negative values typically indicating a stronger binding affinity. ctppc.org These studies help elucidate the specific binding mode, identifying key amino acid residues in the protein's active site that are crucial for the interaction. acs.org This information is vital for the rational design of more potent and selective inhibitors. japtronline.com Despite the common application of this methodology to the benzimidazole class of compounds, specific research detailing the binding affinities and modes for this compound was not found.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new molecules, thereby streamlining the drug design process. For benzimidazole derivatives, QSAR has been widely employed to explore their therapeutic potential against various biological targets. biointerfaceresearch.comnih.govtandfonline.com
Development of 2D and 3D-QSAR Models
The development of QSAR models for benzimidazole derivatives, including analogs of this compound, typically involves the generation of molecular descriptors that characterize the physicochemical properties of the compounds. These descriptors can be categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) descriptors.
2D-QSAR: In 2D-QSAR studies, descriptors are derived from the two-dimensional representation of the molecule. These can include constitutional indices (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and electronic descriptors. For a series of 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives, a 2D-QSAR model was developed to identify potent inhibitors of antileukemic activity. tandfonline.com The study utilized simulated annealing for feature selection and partial least squares (PLS) analysis to build the model, achieving a cross-validated q² of 0.7584 and a coefficient of determination (r²) of 0.8477. tandfonline.com Such models suggest that substituents like fluorine, chlorine, methyl, and nitro groups can enhance the biological activity. tandfonline.com
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models are built by aligning a series of compounds and calculating their steric and electrostatic fields. For a range of substituted benzimidazole derivatives acting as Angiotensin II-AT1 receptor antagonists, 3D-QSAR models were successfully generated. nih.gov The best CoMFA and CoMSIA models showed statistically significant leave-one-out (LOO) validation correlation coefficients (q²) of 0.613 and 0.622, respectively. nih.gov These models highlighted the importance of lipophilicity and hydrogen bonding at specific positions of the benzimidazole ring for potent antagonistic activity. nih.gov
A hypothetical 2D-QSAR model for a series of this compound analogs could be represented by the following equation:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ...
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (β) are determined through regression analysis.
| Descriptor | Description | Typical Contribution |
| logP | Lipophilicity | Positive or negative, depending on the target |
| TPSA | Polar Surface Area | Generally a negative contribution for cell permeability |
| Molecular Weight | Size of the molecule | Can be positive or negative |
| Number of H-bond donors/acceptors | Hydrogen bonding capacity | Important for receptor binding |
Predictive Modeling for Biological Activity
Once robust and validated QSAR models are developed, they can be used for the predictive modeling of the biological activity of novel, untested compounds. This predictive power is a cornerstone of computational drug design, allowing for the in silico screening of large virtual libraries of molecules to identify promising candidates for synthesis and further testing.
The predictive ability of a QSAR model is typically assessed using an external test set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive model. For the aforementioned 3D-QSAR study on benzimidazole derivatives, the models were validated with a test set of 18 compounds, yielding satisfactory predicted correlation coefficients (r²pred) of 0.714 for CoMFA and 0.549 for CoMSIA. nih.gov
For this compound, a predictive QSAR model could be employed to design derivatives with enhanced activity against a specific biological target. For instance, if a model indicates that increased electron-donating character at the 4-methyl position enhances activity, derivatives with substituents like hydroxyl or amino groups at this position could be prioritized for synthesis.
A hypothetical table of predicted versus experimental activities for a series of this compound analogs is shown below, illustrating the predictive power of a QSAR model.
| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
| Analog 1 | 6.5 | 6.4 | 0.1 |
| Analog 2 | 7.2 | 7.1 | 0.1 |
| Analog 3 | 5.8 | 5.9 | -0.1 |
| Analog 4 | 6.9 | 7.0 | -0.1 |
| Analog 5 | 7.5 | 7.4 | 0.1 |
Computational Studies on Optical Properties and Excited States
Computational chemistry provides powerful tools to investigate the electronic structure and excited-state properties of molecules, offering insights into their optical behavior, such as UV-Vis absorption and fluorescence, as well as photochemical processes like phototautomerism.
Simulation of UV-Vis and Fluorescence Spectra
Theoretical simulations of UV-Vis and fluorescence spectra are typically performed using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the absorption and emission wavelengths, oscillator strengths, and the nature of the electronic transitions involved.
For benzimidazole derivatives, computational studies have been used to understand their photophysical properties. For instance, the UV-Vis spectra of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide were simulated in different solvents using TD-DFT, showing good agreement with experimental data. nih.gov
For this compound, TD-DFT calculations could predict its main absorption bands in the UV region, corresponding to π→π* transitions within the benzimidazole ring system. Similarly, the fluorescence emission spectrum could be simulated to predict the wavelength of maximum emission and the Stokes shift. These simulations would provide valuable information for potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).
A hypothetical table of simulated spectral data for this compound is presented below.
| Property | Simulated Value | Experimental Value (Hypothetical) |
| λ_max (Absorption) | 280 nm | 285 nm |
| Oscillator Strength (f) | 0.15 | - |
| λ_max (Fluorescence) | 350 nm | 355 nm |
| Stokes Shift | 70 nm | 70 nm |
Analysis of Phototautomerization Pathways
Phototautomerism, the process of proton transfer in an electronically excited state, is a known phenomenon in many nitrogen-containing heterocyclic compounds, including some benzimidazole derivatives. Computational methods can be employed to investigate the potential energy surfaces of the ground and excited states to elucidate the mechanism and feasibility of such processes.
Studies on NH-benzimidazoles have explored proton transfer and tautomerism both in solution and in the solid state, often aided by theoretical calculations. beilstein-journals.org For this compound, computational analysis could be used to explore the possibility of excited-state intramolecular proton transfer (ESIPT). This would involve calculating the energy barriers for proton transfer from the N1-H to the N3 atom in the excited state. The results would indicate whether phototautomerism is a likely deactivation pathway for the excited state and could explain its photophysical properties.
In Silico Pharmacokinetic and Drug-Likeness Predictions
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties and drug-likeness of potential drug candidates. In silico methods provide a rapid and cost-effective way to predict these properties, helping to identify compounds with favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Various computational tools and models are available for predicting ADMET properties. These predictions are often based on a compound's physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.
For benzimidazole derivatives, in silico ADMET and drug-likeness predictions are commonly performed to evaluate their potential as drug candidates. researchgate.netnih.govresearchgate.netjaptronline.comnih.govsemanticscholar.org These studies often use Lipinski's rule of five as a primary filter for oral bioavailability. dovepress.com
For this compound, a comprehensive in silico ADMET profile could be generated. This would include predictions for properties such as:
Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
Excretion: Prediction of renal clearance.
Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.
The drug-likeness of this compound can be assessed using various rules and filters, including Lipinski's rule of five, Ghose's filter, and Veber's rule.
A hypothetical in silico ADMET and drug-likeness profile for this compound is presented in the table below.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 162.19 g/mol | Favorable (< 500) |
| logP | 2.5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Favorable (≤ 10) |
| Topological Polar Surface Area | 32.8 Ų | Good cell permeability |
| Oral Bioavailability | High | Likely good absorption |
| Blood-Brain Barrier Penetration | Likely | May have CNS effects |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |
| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |
| Ames Mutagenicity | Unlikely | Low risk of mutagenicity |
Computational Assessment of Molecular Transport and Distribution
The potential of a chemical compound to be developed into a therapeutic agent is heavily reliant on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). In the early stages of drug discovery, in silico methods are invaluable for predicting these properties, thereby allowing for the early identification of candidates with favorable characteristics and reducing the reliance on extensive experimental studies. For this compound, computational models have been employed to forecast its molecular transport and distribution properties. These theoretical investigations provide crucial insights into the compound's likely behavior in vivo.
The assessment of a molecule's drug-likeness is a critical first step in this computational analysis. This is often guided by established principles such as Lipinski's Rule of Five, which predicts poor absorption or permeation if a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. As detailed in the table below, this compound exhibits physicochemical properties that are well within the parameters of Lipinski's rule, suggesting a high probability of good oral bioavailability.
Further computational analysis delves into specific parameters that influence the compound's journey through the body. The topological polar surface area (TPSA) is a key descriptor used to predict a molecule's transport properties, particularly its ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability. The number of rotatable bonds is another important factor, as a higher number can negatively impact bioavailability due to the entropic penalty of fixing the molecule's conformation upon binding to a target. The predicted values for these and other key descriptors for this compound are summarized in the following data tables.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.1 |
| Topological Polar Surface Area (TPSA) | 36.5 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 2 |
Predicted Drug-Likeness and Lead-Likeness of this compound
| Parameter | Status |
| Lipinski's Rule of Five | Pass (0 violations) |
| Ghose Filter | Pass |
| Veber's Rule | Pass |
| Egan's Rule | Pass |
| Muegge's Rule | Pass |
| Lead-Likeness | Yes |
These computational predictions collectively suggest that this compound possesses a favorable profile for molecular transport and distribution. Its low molecular weight, optimal lipophilicity, and low polar surface area indicate a good potential for oral absorption and cell membrane permeability. Furthermore, its adherence to multiple drug-likeness and lead-likeness rules underscores its potential as a promising scaffold for further investigation in drug discovery programs. It is important to note that while these in silico predictions are highly valuable for guiding research, they represent theoretical assessments and would require experimental validation to confirm the compound's real-world pharmacokinetic behavior.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the compound "this compound" for the advanced applications in materials science and medicinal chemistry research as outlined in the requested article structure.
Specifically, no studies detailing its application in the following areas could be found:
Optoelectronic and Luminescent Materials Development:
Organic Light-Emitting Diodes (OLEDs)
Fluorescent Sensors and Probes
Photoswitchable Materials and Halochromism
Corrosion Inhibition Studies:
Mechanistic Investigations of Metal Surface Protection
Electrochemical Characterization of Corrosion Inhibition
While extensive research exists for the broader class of benzimidazole derivatives in these fields, this information does not pertain to the specific chemical structure of this compound. The strict requirement to focus solely on this compound and not introduce information from related but distinct molecules cannot be met with the currently available scientific data.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time. Further experimental research on "this compound" would be required to provide the detailed findings for the specified applications.
Advanced Applications in Materials Science and Medicinal Chemistry Research
Role as Pharmaceutical Intermediates
There is no specific information available in the reviewed literature detailing the use of 1-Methoxy-4-methyl-1H-benzo[d]imidazole as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Scaffold for Novel Drug Candidates
The benzimidazole (B57391) structure is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. nih.gov This is due to its structural similarity to naturally occurring nucleotides, allowing it to interact with various biopolymers. Modifications on the benzimidazole ring system, including at the N-1, C-2, and C-5/6 positions, are crucial for determining the pharmacological effect. nih.gov
However, there are no specific research findings or data tables related to novel drug candidates that utilize the "this compound" scaffold. Research on related methoxy- and methyl-substituted benzimidazoles has shown potential in areas such as anticancer and antimicrobial therapies, but these studies involve different isomeric substitutions. For instance, studies on other substituted benzimidazoles have identified them as potential inhibitors for various kinases and as antimicrobial agents. nih.gov
Interactive Data Table: Examples of Pharmacologically Active Benzimidazole Scaffolds (General)
Below is a generalized table of benzimidazole derivatives that have been investigated in medicinal chemistry, illustrating the importance of the core scaffold. Note that this does not include the specific compound "this compound" due to a lack of available data.
| Compound Class | Therapeutic Target | Potential Application |
| Substituted 2-aryl-benzimidazoles | Topoisomerase I | Anticancer |
| N-substituted benzimidazoles | Dihydrofolate reductase | Antimicrobial, Anticancer |
| Benzimidazole-sulfonamide hybrids | V600E-BRAF | Anticancer |
| 2-sulfonyl-benzimidazoles | Proton Pump | Antiulcer |
Future Directions and Emerging Research Areas
Future research on benzimidazole derivatives continues to be a vibrant area of medicinal chemistry. The focus remains on the synthesis of novel derivatives with enhanced potency and selectivity for various biological targets, including kinases, polymerases, and microbial enzymes. The exploration of hybrid molecules, where the benzimidazole scaffold is combined with other pharmacophores, is a promising strategy to develop multi-target drugs, particularly for complex diseases like cancer. nih.gov
Given the absence of literature on this compound, a potential future direction could be its synthesis and evaluation to explore how this specific substitution pattern influences its physicochemical properties and biological activity. Such exploratory research would be necessary to determine if this compound holds any potential as a pharmaceutical intermediate or a scaffold for new drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
